

## Drug-drug interaction potential of Lucerastat in co-administration studies

Author: BenchChem Technical Support Team. Date: December 2025



# Lucerastat Drug-Drug Interaction Potential: A Technical Support Guide

This technical support center provides researchers, scientists, and drug development professionals with a centralized resource for understanding the drug-drug interaction (DDI) potential of **Lucerastat**. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental design and execution.

## **Frequently Asked Questions (FAQs)**

Q1: What is the primary route of elimination for **Lucerastat** and its implications for drug interactions?

A1: **Lucerastat** is predominantly eliminated from the body as an unchanged parent compound through renal excretion[1]. Preclinical studies in rats and dogs have shown that hepatic elimination is negligible[2]. This suggests that **Lucerastat** is unlikely to be a victim of drug interactions with inhibitors or inducers of hepatic cytochrome P450 (CYP) enzymes.

Q2: Is Lucerastat a substrate of any drug transporters?

A2: Yes, in vitro studies have indicated that **Lucerastat** is a substrate of the human organic cation transporter 2 (OCT2), which is mainly expressed in the kidney[1][2].



Q3: Has the interaction between Lucerastat and an OCT2 inhibitor been studied clinically?

A3: Yes, a clinical study was conducted in 14 healthy male subjects to investigate the effect of cimetidine, an OCT2 inhibitor, on the pharmacokinetics of a single 500 mg dose of **Lucerastat**[1].

Q4: What were the results of the **Lucerastat**-cimetidine interaction study?

A4: Co-administration of cimetidine (800 mg twice daily at steady state) resulted in a slight increase in **Lucerastat** exposure. The geometric mean area under the plasma concentration-time curve from zero to infinity (AUC0- $\infty$ ) ratio was 1.22 (90% confidence interval [CI] 1.16-1.28). Cimetidine delayed the time to reach maximum **Lucerastat** concentration (tmax) by 1 hour. However, it did not affect the elimination half-life ( $t\frac{1}{2}$ ) or the maximum plasma concentration (Cmax), with geometric mean ratios of 1.00 (0.91-1.10) and 1.04 (0.92-1.17), respectively.

Q5: Is a dose adjustment for **Lucerastat** needed when co-administered with OCT2 inhibitors?

A5: Based on the study with cimetidine, the changes in **Lucerastat**'s pharmacokinetics are not considered clinically relevant. Therefore, it is suggested that **Lucerastat** can be coadministered with OCT2 inhibitors without the need for dose adjustment.

Q6: Is there any information on the potential for **Lucerastat** to inhibit or induce cytochrome P450 (CYP) enzymes?

A6: Currently, there is no publicly available in vitro or in vivo data on the potential of **Lucerastat** to inhibit or induce major CYP enzymes, such as CYP3A4, CYP2D6, CYP2C9, CYP2C19, or CYP1A2.

Q7: Is **Lucerastat** known to be a substrate or inhibitor of other key drug transporters like P-glycoprotein (P-gp), BCRP, OATP1B1, or OATP1B3?

A7: There is no publicly available information from in vitro or clinical studies to confirm whether **Lucerastat** is a substrate or inhibitor of P-gp, BCRP, OATP1B1, or OATP1B3.

### **Troubleshooting Guide for Experimental Studies**



Issue: Designing a co-administration study with **Lucerastat** and a new chemical entity (NCE) where the DDI potential is unknown.

#### Guidance:

- Prioritize in vitro screening: Given the lack of public data, it is crucial to conduct your own in vitro experiments to assess the DDI potential of Lucerastat as both a potential victim and perpetrator.
- CYP Inhibition/Induction Assays:
  - Inhibition: Perform in vitro incubation studies with human liver microsomes or recombinant human CYP enzymes to determine the half-maximal inhibitory concentration (IC50) of Lucerastat against major CYP isoforms.
  - Induction: Use fresh or cryopreserved human hepatocytes to evaluate the potential of Lucerastat to induce the expression of key CYP enzymes (e.g., CYP1A2, CYP2B6, CYP3A4) by measuring changes in mRNA levels and/or enzyme activity.
- Transporter Interaction Assays:
  - Utilize commercially available cell lines overexpressing specific transporters (e.g., P-gp, BCRP, OATP1B1, OATP1B3, OCT2) to determine if Lucerastat is a substrate or inhibitor of these transporters.

#### **Data Presentation**

Table 1: Pharmacokinetic Parameters of **Lucerastat** (500 mg single dose) When Coadministered with Cimetidine (800 mg BID) in Healthy Male Subjects



| Pharmacokinetic<br>Parameter | Lucerastat Alone<br>(Geometric Mean) | Lucerastat +<br>Cimetidine<br>(Geometric Mean) | Geometric Mean<br>Ratio (90% CI) |
|------------------------------|--------------------------------------|------------------------------------------------|----------------------------------|
| AUC0-∞ (ng·h/mL)             | Data not provided                    | Data not provided                              | 1.22 (1.16 - 1.28)               |
| Cmax (ng/mL)                 | Data not provided                    | Data not provided                              | 1.04 (0.92 - 1.17)               |
| tmax (h)                     | Median value not provided            | Delayed by 1 hour                              | Not Applicable                   |
| t½ (h)                       | Data not provided                    | Data not provided                              | 1.00 (0.91 - 1.10)               |

CI: Confidence Interval

## **Experimental Protocols**

Protocol: Clinical Drug-Drug Interaction Study of **Lucerastat** with an OCT2 Inhibitor (Cimetidine)

- Study Design: This was a clinical study conducted in 14 healthy male subjects.
- Treatment Arms:
  - Reference: Single oral dose of 500 mg Lucerastat.
  - Test: Co-administration of a single oral dose of 500 mg Lucerastat with 800 mg of cimetidine given twice daily at steady state.
- Pharmacokinetic Sampling: Serial blood samples were collected at predefined time points to determine the plasma concentrations of Lucerastat.
- Bioanalytical Method: Plasma concentrations of Lucerastat were measured using a validated bioanalytical method.
- Pharmacokinetic Analysis: Non-compartmental analysis was used to determine pharmacokinetic parameters such as AUC0-∞, Cmax, tmax, and t½.



• Statistical Analysis: Geometric mean ratios and 90% confidence intervals were calculated for the primary pharmacokinetic parameters to assess the magnitude of the interaction.

#### **Visualizations**



Click to download full resolution via product page

Caption: Interaction of **Lucerastat** with the OCT2 transporter and the inhibitory effect of cimetidine.





Click to download full resolution via product page

Caption: A logical workflow for investigating potential drug-drug interactions with **Lucerastat**.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. go.drugbank.com [go.drugbank.com]
- 2. Lucerastat, an iminosugar with potential as substrate reduction therapy for glycolipid storage disorders: safety, tolerability, and pharmacokinetics in healthy subjects PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Drug-drug interaction potential of Lucerastat in coadministration studies]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1675357#drug-drug-interaction-potential-oflucerastat-in-co-administration-studies]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com